Isradipine was first introduced in the 1990s and is classified as a small molecule drug. It is primarily utilized for its antihypertensive effects and has been studied for its potential neuroprotective properties in various neurological conditions. The lactone derivative, while less commonly referenced, may possess distinct biochemical activities that warrant further investigation.
The synthesis of Isradipine Lactone can be approached through several methods, typically involving the modification of the isradipine structure to form a lactone ring. One common method involves the cyclization of a precursor compound, which can be achieved via acid-catalyzed reactions or by using specific catalysts that facilitate lactonization.
For example, a typical synthesis route may involve:
These reactions often require careful control of pH and temperature to ensure high yields and purity of the final product.
The molecular structure of Isradipine Lactone features a cyclic ester (lactone) formed from the reaction between a hydroxyl group and a carboxylic acid group within the isradipine molecule. The molecular formula for isradipine is , while the lactone derivative's formula may vary slightly depending on the specific lactonization process.
Isradipine Lactone can undergo various chemical reactions typical for lactones, including:
These reactions are crucial for understanding the stability and reactivity of Isradipine Lactone in biological systems.
The mechanism of action for Isradipine Lactone likely mirrors that of its parent compound, isradipine. It primarily acts by blocking L-type calcium channels in vascular smooth muscle cells, leading to:
Research suggests that modifications in the lactone form may enhance selectivity or potency at calcium channels, although detailed studies are required to elucidate these effects fully.
Isradipine Lactone exhibits several key physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Isradipine Lactone holds potential applications in various scientific fields:
Isradipine Lactone (CAS# 1076198-34-9) is a cyclic ester derivative of the dihydropyridine calcium channel blocker Isradipine. Its molecular formula is C₁₈H₁₇N₃O₅, with a molecular weight of 355.34 g/mol [1] [5] [8]. The lactone structure arises from intramolecular esterification, where the carboxylic acid group of a metabolite cyclizes with an adjacent ester moiety, forming a six-membered lactone ring. This transformation alters the molecule’s polarity and reactivity compared to its parent compound. Spectroscopic characterization (e.g., NMR, IR) would reveal key functional groups: the dihydropyridine ring (C=C, C=N stretches at 1600–1650 cm⁻¹), ester carbonyl (C=O at ~1730 cm⁻¹), and benzofurazan group (N-O asymmetric stretch at 1540 cm⁻¹) [1] [3].
Table 1: Key Structural Identifiers of Isradipine Lactone
Property | Value |
---|---|
CAS Registry Number | 1076198-34-9 |
Molecular Formula | C₁₈H₁₇N₃O₅ |
Molar Mass | 355.34 g/mol |
Chemical Class | Dihydropyridine Lactone |
Parent Compound | Isradipine |
The primary synthesis route involves intramolecular lactonization of Isradipine under acidic conditions. Isradipine contains ester and carboxylic acid groups that, when heated in a non-aqueous solvent (e.g., toluene), undergo cyclization to form the lactone [1] [3]. Alternative pathways include:
Purification typically employs crystallization from ethanol/water mixtures or chromatography (silica gel, eluent: ethyl acetate/hexane). The lactone’s low solubility in water (<10 mg/L) facilitates isolation [4] [8].
Isradipine Lactone diverges significantly from its parent in structure and function:
Table 2: Comparative Properties of Isradipine and Its Lactone
Property | Isradipine | Isradipine Lactone |
---|---|---|
Primary Role | Ca²⁺ channel blocker | Metabolic derivative |
Molecular Weight | 371.39 g/mol | 355.34 g/mol |
Water Solubility | <10 mg/L (37°C) | Negligible |
Key Functional Groups | Ester, dihydropyridine | Lactone, dihydropyridine |
While experimental crystallographic data for Isradipine Lactone remains limited, its structure implies chirality at the lactone ring’s ester carbonyl and adjacent asymmetric centers. Isradipine contains a chiral dihydropyridine ring, suggesting the lactone retains at least one stereocenter [4] [9]. X-ray diffraction would likely reveal:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4